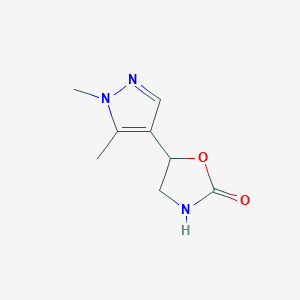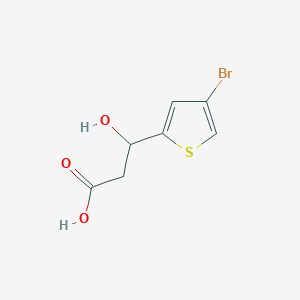
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Aplicaciones Científicas De Investigación
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mecanismo De Acción
The mechanism by which 3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The bromine atom and hydroxypropanoic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorothiophen-2-yl)-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorothiophen-2-yl)-3-hydroxypropanoic acid: Contains a fluorine atom instead of bromine.
3-(4-Methylthiophen-2-yl)-3-hydroxypropanoic acid: Features a methyl group instead of a halogen atom.
Uniqueness
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chlorine, fluorine, and methyl analogs .
Propiedades
Fórmula molecular |
C7H7BrO3S |
|---|---|
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5,9H,2H2,(H,10,11) |
Clave InChI |
MPPMCHJUJKUFEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)
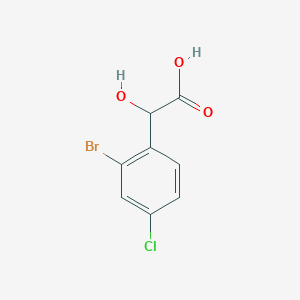
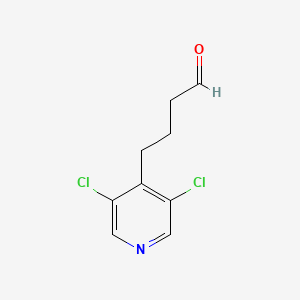


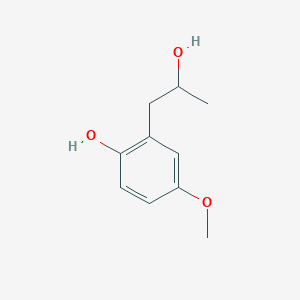
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)



![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)
